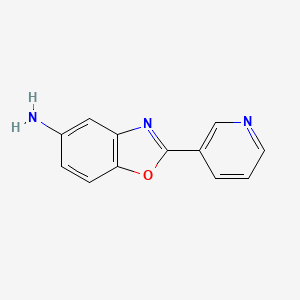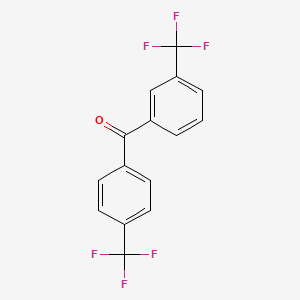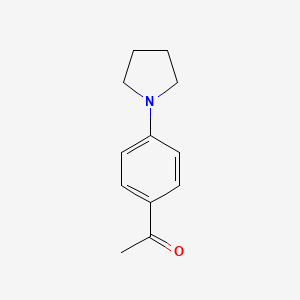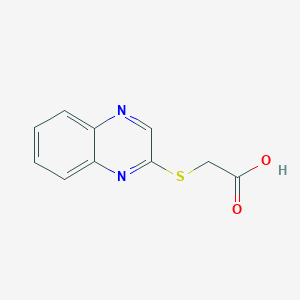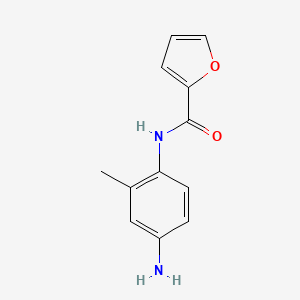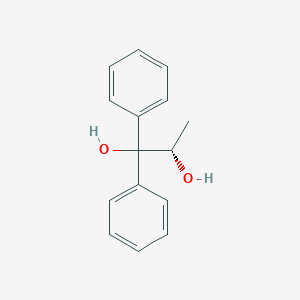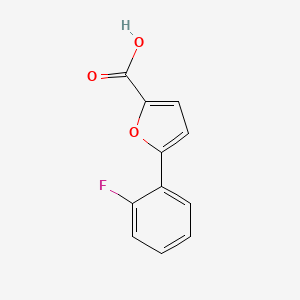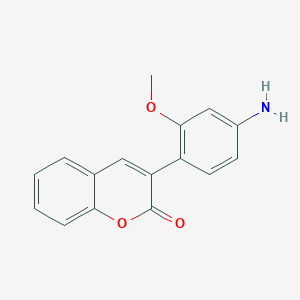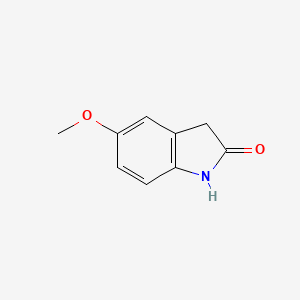
5-Methoxyoxindole
Overview
Description
5-Methoxyoxindole is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Role in Pineal Gland Function and Circadian Rhythms
5-Methoxyoxindole, a derivative of the methoxyindole family, is implicated in the function of the pineal gland and circadian rhythms. For instance, a study showed that 5-Methoxytryptamine, a related compound, demonstrated a day-night rhythmicity in the pineal gland of golden hamsters, suggesting its involvement in circadian rhythm regulation (Galzin et al., 1988). Furthermore, the influence of various 5-methoxyindoles on protein/peptide secretion in mouse pinealocytes was studied, revealing their significant role in the pineal gland's secretory processes (Haldar-Misra & Pévet, 2004).
2. Photoreceptor Metabolism
Methoxyindoles, including this compound derivatives, are also relevant in photoreceptor metabolism. A study found that compounds like melatonin and 5-methoxytryptophol, which are part of the methoxyindole family, activate rod disk shedding in the retina, indicating a potential role in controlling rhythmic photoreceptor metabolism (Besharse & Dunis, 1983).
3. Therapeutic Potential in Diabetes and Neuroprotection
5-Methoxyindole-2-carboxylic acid (MICA), a compound structurally related to this compound, has shown potential as an antidiabetic agent and neuroprotective substance. One study suggested that MICA should be reexplored for its antidiabetic properties in various rodent diabetes models due to its hypoglycemic effects (Yan, 2018). Another study reported that post-ischemic administration of MICA could provide neuroprotection against stroke injury by preserving mitochondrial function and reducing oxidative stress (Wu et al., 2018).
4. Potential Antitumor Activities
5-Methoxyindole derivatives have been explored for their antitumor activities. For instance, a study focused on synthesizing novel podophyllotoxin derivatives using 5-methoxyindole, finding that some of these compounds showed favorable antitumor activities (Bai, 2011).
Safety and Hazards
5-Methoxyoxindole is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapors, and avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .
Future Directions
Indole derivatives, including 5-Methoxyoxindole, have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .
Mechanism of Action
Target of Action
5-Methoxyoxindole, like other indole derivatives, is known to interact with multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives can bind with high affinity to their targets, resulting in various changes . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan, catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response by activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules .
Pharmacokinetics
It is known that the gut microbiota plays a role in the bioconversion of indoles from tryptophan, an essential amino acid derived entirely from the diet .
Result of Action
Indole derivatives are known to exert a variety of local and heterotopic biological effects by circulating in the plasma . They can trigger the innate and adaptive immune system, induce chronic inflammation, and lead to liver damage and systemic metabolic disorders .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the gut microbiota, which is involved in the bioconversion of indoles from tryptophan, can be influenced by dietary intake . Additionally, the disorder of intestinal-liver interaction can play an important role in the pathogenesis of gastrointestinal and liver diseases .
Biochemical Analysis
Biochemical Properties
5-Methoxyoxindole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with hydroxyindole-O-methyltransferase, an enzyme involved in the methylation of hydroxyindoles . This interaction is essential for the synthesis of melatonin and other methoxyindoles, which are important for regulating circadian rhythms and reproductive functions . Additionally, this compound can bind to serotonin receptors, influencing neurotransmission and mood regulation .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of cyclic adenosine monophosphate (cAMP) signaling pathways, which play a critical role in cell proliferation, differentiation, and apoptosis . Furthermore, it can alter the expression of genes involved in oxidative stress responses, thereby protecting cells from oxidative damage . In neuronal cells, this compound has been shown to enhance the release of neurotransmitters, such as serotonin and dopamine, which are vital for mood regulation and cognitive functions .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It exerts its effects by binding to specific biomolecules, such as receptors and enzymes. For instance, this compound can inhibit the activity of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters like serotonin and dopamine . This inhibition leads to increased levels of these neurotransmitters, enhancing their signaling and effects on mood and cognition . Additionally, this compound can activate nuclear receptors, such as the aryl hydrocarbon receptor, which regulates the expression of genes involved in detoxification and immune responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary depending on the experimental conditions. For example, prolonged exposure to this compound has been associated with sustained activation of antioxidant pathways, leading to enhanced cellular protection against oxidative stress . In in vitro studies, this compound has demonstrated consistent effects on cell viability and function over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have neuroprotective effects, enhancing cognitive function and reducing anxiety-like behaviors in rodents . At higher doses, it can exhibit toxic effects, such as hepatotoxicity and neurotoxicity . Threshold effects have been observed, where the beneficial effects of this compound are maximized at specific dosage ranges, beyond which adverse effects become more prominent . These findings highlight the importance of dose optimization in therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to tryptophan metabolism. It is synthesized from tryptophan through a series of enzymatic reactions involving tryptophan hydroxylase and hydroxyindole-O-methyltransferase . These enzymes catalyze the conversion of tryptophan to serotonin and subsequently to this compound . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, such as those involved in the tricarboxylic acid cycle and oxidative phosphorylation . This modulation can affect overall cellular energy production and metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can interact with serotonin transporters, facilitating its uptake into neuronal cells . Additionally, this compound can bind to plasma proteins, such as albumin, which aids in its distribution throughout the body . The localization and accumulation of this compound in specific tissues, such as the brain and liver, are influenced by these interactions . This distribution pattern is crucial for its biological effects and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. It has been found to localize in the mitochondria, where it can influence mitochondrial function and energy production . Additionally, this compound can be targeted to the nucleus, where it can modulate gene expression by interacting with nuclear receptors and transcription factors . These localization patterns are essential for the compound’s activity and function within cells.
Properties
IUPAC Name |
5-methoxy-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-12-7-2-3-8-6(4-7)5-9(11)10-8/h2-4H,5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGZEOUBIHLXFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363834 | |
| Record name | 5-Methoxyoxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7699-18-5 | |
| Record name | 5-Methoxyoxindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7699-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxyoxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methoxyoxindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the stereochemistry of 5-methoxyoxindole derivatives in the synthesis of Calabar alkaloids?
A: The stereochemistry of this compound derivatives is crucial for synthesizing Calabar alkaloids like esermethole and physovenol methyl ether. [] Researchers successfully synthesized (-)-esermethole and (-)-physovenol methyl ether using (3S)-1,3-dimethyl-3-carboxymethyl-5-methoxyoxindole as a starting material. [] This highlights the importance of chirality in these syntheses, as different enantiomers can exhibit varying biological activities.
Q2: How can (S)-1,3-Dimethyl-3-hydroxy-5-methoxyoxindole be obtained?
A: (S)-1,3-Dimethyl-3-hydroxy-5-methoxyoxindole (4) can be obtained in two ways: []
- As a byproduct: It emerges during the asymmetric alkylation of oxindole with methyl chloroacetate using N-[(4-trifluoromethyl)benzyl]cinchonium bromide as a chiral catalyst. []
- Air oxidation: Direct air oxidation of oxindole in the presence of N-[(4-trifluoromethyl)benzyl]cinchonium bromide also yields the (S)-enantiomer. []
Q3: What are some key reactions 1,3-dimethyl-3-carboxymethyl-5-methoxyoxindole (7a) can undergo in the synthesis of Calabar alkaloids?
A: The (3S)-enantiomer of 1,3-dimethyl-3-carboxymethyl-5-methoxyoxindole (7a) serves as a versatile intermediate for synthesizing various Calabar alkaloids. [] Some key transformations include:
- Conversion to nitrile: (7a) can be converted to the corresponding nitrile (8a). []
- Lactone formation: (7a) can undergo lactonization to form lactone (9a). []
- Amide formation: (7a) can react to form amides, such as amides (10a) and (11a). []
- Reduction to esermethole: Amide (10a), upon reduction with lithium aluminum hydride (LAH) in tetrahydrofuran (THF), yields (-)-esermethole (12a). []
Q4: What analytical techniques are typically employed to characterize this compound derivatives?
A: Characterization of this compound derivatives typically involves spectroscopic techniques: [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1300814.png)
![Methyl 3-oxo-3-[2-(trifluoromethyl)phenyl]propanoate](/img/structure/B1300815.png)

